(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 1-methyl-6-(trifluoromethyl)piperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After completion, the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding sulfone derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its trifluoromethyl group is known to enhance the biological activity of molecules, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The piperidine ring is a common motif in many drugs, and the presence of the trifluoromethyl group can improve the pharmacokinetic properties of these drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methanol: This compound is similar in structure but lacks the sulfonate group, which can significantly alter its reactivity and applications.
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone: Another structurally related compound with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate lies in its combination of a piperidine ring, a trifluoromethyl group, and a sulfonate group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H20F3NO3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[1-methyl-6-(trifluoromethyl)piperidin-3-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20F3NO3S/c1-11-3-6-13(7-4-11)23(20,21)22-10-12-5-8-14(15(16,17)18)19(2)9-12/h3-4,6-7,12,14H,5,8-10H2,1-2H3 |
InChI Key |
QEYOQJKNXXOZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(N(C2)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.